Lamifiban

Vue d'ensemble

Description

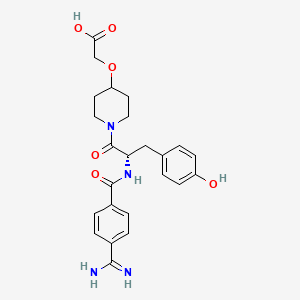

Lamifiban est un antagoniste des récepteurs glycoprotéine IIb/IIIa non peptidique, sélectif, réversible, administré par voie intraveineuse. Il inhibe l’agrégation plaquettaire et la formation de thrombus en empêchant la liaison du fibrinogène aux plaquettes . Ce composé a été largement étudié pour son utilisation potentielle dans le traitement d’affections telles que l’infarctus du myocarde sans onde Q et l’angine de poitrine instable .

Méthodes De Préparation

Lamifiban peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à faire réagir du chlorure de 4-carbamimidoylbenzoyle avec de la L-tyrosine, suivie d’un couplage avec du 4-pipéridinol et d’une estérification subséquente avec de l’acide acétique . Les conditions de réaction impliquent généralement l’utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielles peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Lamifiban subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou d’autres sites réactifs de la molécule.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a été largement étudié pour ses applications dans divers domaines :

Applications De Recherche Scientifique

Management of Acute Coronary Syndromes

Lamifiban has been primarily studied for its effectiveness in patients with unstable angina and non-ST elevation myocardial infarction (NSTEMI). Clinical trials have demonstrated that this compound can reduce adverse ischemic events when used in conjunction with standard therapies such as aspirin and heparin.

- PARAGON A Study : In this trial, patients receiving this compound showed a lower incidence of clinical events at six months compared to those receiving standard therapy. However, at 30 days, there was no significant difference in outcomes between this compound and control groups .

- PARAGON B Study : This ongoing phase III trial aims to further evaluate this compound's efficacy compared to standard treatment regimens. Preliminary results indicate potential benefits in reducing ischemic events when combined with aspirin and heparin .

Efficacy in Different Doses

Research has explored varying doses of this compound to determine optimal therapeutic regimens:

- Low-Dose vs. High-Dose : A study involving 2282 patients found that low-dose this compound (1 µg/min) combined with heparin resulted in fewer ischemic events at six months compared to standard therapy, while high-dose this compound (5 µg/min) showed increased bleeding risks without significant benefits over control .

Safety Profile

The safety profile of this compound has been a critical aspect of its evaluation:

- Bleeding Risks : The most common adverse events associated with this compound include bleeding complications, particularly when administered alongside heparin. Studies indicate that while bleeding rates increase with higher doses, low-dose regimens maintain similar safety profiles to standard treatments .

- Clinical Trials : In randomized controlled trials, bleeding incidents were more prevalent among patients treated with this compound compared to placebo; however, the incidence of severe complications like intracranial hemorrhage remained unchanged .

Comparative Effectiveness

When comparing this compound to other antiplatelet agents like clopidogrel, findings suggest that while both reduce thrombotic events, their mechanisms and safety profiles differ significantly:

| Agent | Efficacy | Bleeding Risk |

|---|---|---|

| This compound | Reduces ischemic events at 6 months | Increased risk with higher doses |

| Clopidogrel | Reduces myocardial infarction risk | Higher incidence of major bleeding |

Mécanisme D'action

Lamifiban exerce ses effets en se liant sélectivement aux récepteurs glycoprotéine IIb/IIIa des plaquettes, inhibant ainsi la liaison du fibrinogène et empêchant l’agrégation plaquettaire . Ce mécanisme est crucial pour ses propriétés antithrombotiques. Les cibles moléculaires impliquées comprennent les récepteurs glycoprotéine IIb/IIIa, qui jouent un rôle clé dans l’agrégation plaquettaire et la formation de thrombus .

Comparaison Avec Des Composés Similaires

Lamifiban est comparé à d’autres antagonistes des récepteurs glycoprotéine IIb/IIIa tels que l’abciximab, l’éptifibatide et le tirofiban . Ces composés partagent un mécanisme d’action similaire, mais diffèrent par leur structure moléculaire et leurs propriétés pharmacocinétiques. Par exemple :

Abciximab : Un anticorps monoclonal qui se lie aux récepteurs glycoprotéine IIb/IIIa avec une forte affinité.

Éptifibatide : Un heptapeptide cyclique qui mime la séquence arginine-glycine-acide aspartique.

Tirofiban : Un antagoniste non peptidique similaire au this compound, mais avec des caractéristiques de liaison différentes.

La particularité de this compound réside dans sa structure non peptidique et sa liaison réversible, ce qui offre des avantages en termes de sélectivité et de réversibilité de ses effets .

Activité Biologique

Lamifiban is a nonpeptide glycoprotein IIb/IIIa receptor antagonist used primarily in the management of acute coronary syndromes (ACS), particularly unstable angina and non-Q-wave myocardial infarction. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, and relevant research findings.

This compound functions by selectively and reversibly inhibiting the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it facilitates the binding of fibrinogen to platelets, forming bridges that lead to thrombus formation. By blocking this interaction, this compound effectively reduces platelet aggregation and thrombus development, which are critical factors in the pathogenesis of ACS .

Clinical Trials and Efficacy

Several key studies have evaluated the efficacy of this compound in clinical settings:

- PARAGON Study : A pivotal trial involving 2,282 patients with unstable angina or non-Q-wave myocardial infarction assessed the effects of this compound in various doses (1 µg/min and 5 µg/min) compared to standard therapy (aspirin and heparin). The study found that while there was no significant difference in the incidence of death or myocardial infarction at 30 days among treatment groups, at 6 months, those receiving low-dose this compound showed a significantly lower rate of adverse ischemic events compared to standard treatment (12.6% vs. 17.9%, P=0.025) .

- Canadian this compound Study : This study further corroborated the findings from the PARAGON study, demonstrating that this compound combined with aspirin led to improved outcomes in terms of reducing clinical events related to ACS compared to aspirin alone .

Comparative Studies

The biological activity of this compound has been compared with other glycoprotein IIb/IIIa inhibitors:

Safety Profile

While this compound is effective in reducing thrombotic events, it is essential to consider its safety profile. The combination of high-dose this compound with heparin was associated with an increased risk of bleeding compared to standard therapy (12.1% vs. 5.5%, P=0.002) but did not significantly improve ischemic outcomes . Conversely, low-dose this compound combined with heparin did not increase bleeding risks while providing better ischemic event outcomes.

Case Studies

- Case Study 1 : A patient with unstable angina treated with low-dose this compound exhibited significant improvement in symptoms and a marked reduction in recurrent ischemic events over six months post-treatment.

- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those administered this compound showed improved outcomes compared to those receiving only standard anticoagulation therapy.

Propriétés

Numéro CAS |

144412-49-7 |

|---|---|

Formule moléculaire |

C24H28N4O6 |

Poids moléculaire |

468.5 g/mol |

Nom IUPAC |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C24H28N4O6/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31)/t20-/m0/s1 |

Clé InChI |

FPKOGTAFKSLZLD-FQEVSTJZSA-N |

SMILES |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

SMILES isomérique |

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

SMILES canonique |

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

((1-(N-(p-(amidinobenzoyl)tyrosyl)-4-piperidinyl)oxy))acetic acid lamifiban Ro 44-9883 Ro 449883 Ro-44-9883 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.